Cas no 5905-01-1 (2,2'-bifuran-5,5'-dicarbaldehyde)

2,2'-bifuran-5,5'-dicarbaldehyde is a versatile heterocyclic compound with significant synthetic utility. It serves as a key intermediate in the synthesis of biologically active molecules, offering high purity and stability. This compound exhibits excellent reactivity, facilitating efficient cross-coupling reactions, and is compatible with various protection/deprotection strategies. Its unique structure and properties make it a valuable tool in organic synthesis.
2,2'-bifuran-5,5'-dicarbaldehyde structure
5905-01-1 structure
Product name:2,2'-bifuran-5,5'-dicarbaldehyde
CAS No:5905-01-1
MF:C10H6O4
MW:190.15224313736
MDL:MFCD07364181
CID:3057591
PubChem ID:605367

2,2'-bifuran-5,5'-dicarbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-(5-formylfuran-2-yl)furan-2-carbaldehyde
    • 2,2'-bifuran-5,5'-dicarbaldehyde
    • AKOS000268619
    • 993-868-3
    • SCHEMBL6656195
    • 5905-01-1
    • [2,2']Bifuranyl-5,5'-dicarbaldehyde
    • 5-(5-Formyl-2-furyl)-2-furaldehyde
    • HS-5741
    • [2,2'-Bifuran]-5,5'-dicarboxaldehyde
    • CS-0222150
    • (2,2'-Bifuran)-5,5'-dicarbaldehyde
    • MFCD07364181
    • 5,5'-Bisfurfural
    • [2,2'-BIFURAN]-5,5'-DICARBALDEHYDE
    • ZTHGULBLQLJTSW-UHFFFAOYSA-N
    • EN300-110541
    • MDL: MFCD07364181
    • Inchi: InChI=1S/C10H6O4/c11-5-7-1-3-9(13-7)10-4-2-8(6-12)14-10/h1-6H
    • InChI Key: ZTHGULBLQLJTSW-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 190.02660867g/mol
  • Monoisotopic Mass: 190.02660867g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.4Ų
  • XLogP3: 1.3

2,2'-bifuran-5,5'-dicarbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-110541-0.1g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
0.1g
$124.0 2023-10-27
Enamine
EN300-110541-1.0g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
1g
$442.0 2023-06-10
Enamine
EN300-110541-5.0g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
5g
$1280.0 2023-06-10
abcr
AB542043-5 g
2,2'-Bifuran-5,5'-dicarbaldehyde; .
5905-01-1
5g
€889.00 2022-08-31
Enamine
EN300-110541-0.5g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
0.5g
$331.0 2023-10-27
Enamine
EN300-110541-1g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
1g
$442.0 2023-10-27
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292820-250mg
5-(5-Formylfuran-2-yl)furan-2-carbaldehyde
5905-01-1 98%
250mg
¥2925.00 2024-05-07
1PlusChem
1P00EPVO-100mg
2,2'-Bifuran-5,5'-dicarbaldehyde
5905-01-1 95%
100mg
$203.00 2025-02-27
Enamine
EN300-110541-10g
[2,2'-bifuran]-5,5'-dicarbaldehyde
5905-01-1 95%
10g
$1900.0 2023-10-27
A2B Chem LLC
AG85924-250mg
2,2'-Bifuran-5,5'-dicarbaldehyde
5905-01-1 95%
250mg
$223.00 2024-04-19

2,2'-bifuran-5,5'-dicarbaldehyde Related Literature

Additional information on 2,2'-bifuran-5,5'-dicarbaldehyde

Introduction to 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1)

2,2'-bifuran-5,5'-dicarbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 5905-01-1, is a significant compound in the field of organic chemistry and pharmaceutical research. This bidentate aldehyde derivative features a unique bifuran core structure, making it a versatile intermediate in synthetic chemistry and a promising candidate for various biochemical applications. The compound's dual aldehyde functionalities at the 5-position of each furan ring provide reactive sites for further functionalization, enabling the construction of complex molecular architectures.

The structural framework of 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) imparts distinct chemical properties that make it valuable in synthetic methodologies. The bifuran system contributes to its rigidity and stability, while the aldehyde groups facilitate condensation reactions such as Schiff base formation and cross-coupling processes. These characteristics have been exploited in recent years to develop novel ligands for metal catalysis and in the synthesis of heterocyclic compounds with potential pharmaceutical relevance.

In recent years, there has been growing interest in exploring the applications of 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) in medicinal chemistry. Researchers have leveraged its structural motif to design molecules with antimicrobial, anti-inflammatory, and anticancer properties. For instance, studies have demonstrated its utility in generating Schiff base derivatives that exhibit inhibitory activity against certain enzymes implicated in disease pathways. The bifuran core has also been incorporated into drug candidates targeting neurological disorders, where its ability to cross the blood-brain barrier is advantageous.

One of the most compelling aspects of 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) is its role as a precursor in the synthesis of bioactive scaffolds. The aldehyde groups allow for selective modifications through nucleophilic addition reactions, enabling the creation of diverse derivatives with tailored biological activities. This flexibility has been particularly useful in developing kinase inhibitors and other small-molecule drugs that require precise functionalization at multiple sites.

Advances in computational chemistry have further enhanced the utility of 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) by allowing researchers to predict its reactivity and optimize synthetic routes with greater accuracy. Molecular modeling studies have identified key interactions between this compound and biological targets, providing insights into its mechanism of action and potential therapeutic applications. These computational approaches are complemented by experimental investigations that validate theoretical predictions and refine our understanding of its chemical behavior.

The pharmaceutical industry has taken note of the promise offered by 2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) as a building block for drug discovery programs. Its unique structural features and reactivity profile make it an attractive candidate for further development into novel therapeutics. Companies specializing in medicinal chemistry are actively exploring its potential in treating a range of conditions, from infectious diseases to chronic inflammatory disorders.

In conclusion,2,2'-bifuran-5,5'-dicarbaldehyde (CAS No. 5905-01-1) represents a fascinating compound with broad applications in synthetic chemistry and pharmaceutical research. Its bifuran core and dual aldehyde functionalities provide a rich platform for innovation, enabling the development of new molecules with significant therapeutic potential. As research continues to uncover its capabilities,this compound is poised to play an increasingly important role in drug discovery and molecular engineering.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:5905-01-1)2,2'-bifuran-5,5'-dicarbaldehyde
A1166966
Purity:99%
Quantity:1g
Price ($):367.0